methanone CAS No. 956961-82-3](/img/structure/B2432712.png)
[1-(4-fluorophenyl)-1H-pyrazol-4-yl](1-hydroxy-2-naphthyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Fluorophenyl)-1H-pyrazol-4-ylmethanone” is a chemical compound with the molecular formula C20H13FN2O2. It has an average mass of 332.328 Da and a monoisotopic mass of 332.096100 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered. The preparation of this compound involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone involved chlorination and acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone” include its molecular formula (C20H13FN2O2), average mass (332.328 Da), and monoisotopic mass (332.096100 Da) .Applications De Recherche Scientifique
Anti-Breast Cancer Agent
This compound has been studied for its potential as an anti-breast cancer agent . A molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT, a native ligand .
Antimicrobial Activity
Pyrazoles and their derivatives, including this compound, are known for their antimicrobial activity . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Anti-Tuberculosis Agent
The compound has potential as an anti-tuberculosis agent . Pyrazoles have been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Anti-Inflammatory Drug
This compound could be used as an anti-inflammatory drug . Pyrazoles are known for their anti-inflammatory properties, and this compound, with its fluorinated pyrazole structure, could potentially be used to treat conditions like arthritis or asthma .
Antioxidant
The compound has potential as an antioxidant . Pyrazoles have been found to have antioxidant properties, which means they can neutralize harmful free radicals in the body .
Analgesic
This compound could potentially be used as an analgesic . Pyrazoles have been found to have analgesic (pain-relieving) properties .
Anti-Tumor Agent
The compound has potential as an anti-tumor agent . Some studies have reported that pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines .
Cytotoxicity Activity
This compound could potentially be used for its cytotoxicity activity . Pyrazoles have been found to have cytotoxicity activity, which means they can kill certain types of cells .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that the compound interacts with its targets in a manner similar to other aromatic compounds, potentially binding with high affinity to multiple receptors .
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-4-yl]-(1-hydroxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-6-8-16(9-7-15)23-12-14(11-22-23)19(24)18-10-5-13-3-1-2-4-17(13)20(18)25/h1-12,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKIPPMFEHDGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)C3=CN(N=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3'-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2432635.png)
![7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2432636.png)
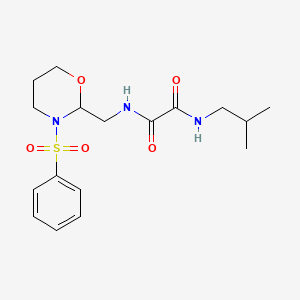


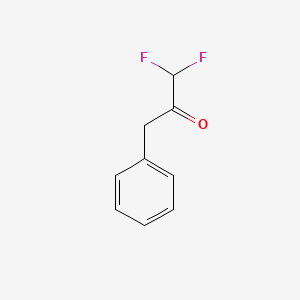
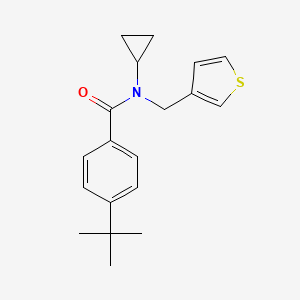
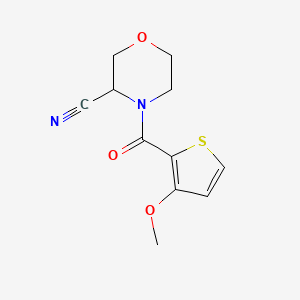
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)
![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)

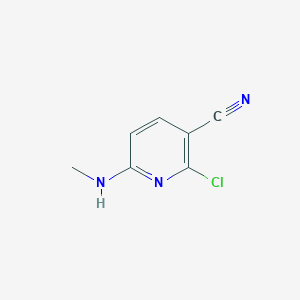
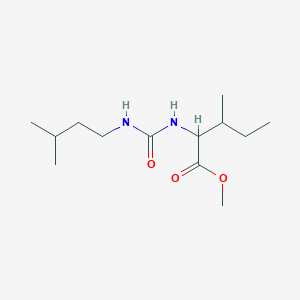
![N-(4-bromophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2432652.png)